6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride
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Overview
Description
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride is an organic compound with the molecular formula C8H2BrClF4O2 It is a derivative of benzoic acid and contains bromine, fluorine, and trifluoromethoxy groups, making it a highly functionalized aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-(trifluoromethoxy)benzoic acid, followed by chlorination to introduce the benzoyl chloride functional group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride (SOCl2) for chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial due to the use of hazardous reagents like bromine and thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions
Major Products
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Thioesters: Formed from the reaction with thiols
Coupled Products: Formed from cross-coupling reactions
Scientific Research Applications
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form various derivatives. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethoxy enhances its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C8H2BrClF4O2 |
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Molecular Weight |
321.45 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-(trifluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C8H2BrClF4O2/c9-3-1-2-4(16-8(12,13)14)6(11)5(3)7(10)15/h1-2H |
InChI Key |
ZCNNCGMHCQEUKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)C(=O)Cl)Br |
Origin of Product |
United States |
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